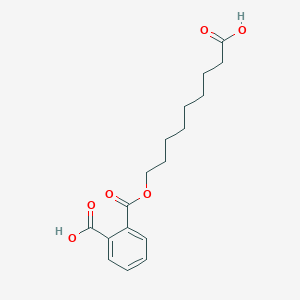
2-(8-Carboxyoctoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Carboxyoctoxycarbonyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with an extended aliphatic chain terminated by a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Carboxyoctoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 8-bromooctanoic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from 8-bromooctanoic acid and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to form the desired compound after subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(8-Carboxyoctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: Reduction of the carboxyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions where the hydrogen atoms on the benzoic acid ring are substituted with halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
2-(8-Carboxyoctoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Carboxyoctoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid core can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
2-(8-Carboxyoctoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
Benzoic acid: A simpler structure with only one carboxyl group.
8-Bromooctanoic acid: Lacks the benzoic acid core but has a similar aliphatic chain.
2-(8-Carboxyoctoxycarbonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid core.
The uniqueness of this compound lies in its combination of a benzoic acid core with an extended aliphatic chain, providing distinct chemical and physical properties.
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(8-carboxyoctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c18-15(19)11-5-3-1-2-4-8-12-23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10H,1-5,8,11-12H2,(H,18,19)(H,20,21) |
InChI Key |
CTVWCRZZOFXGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















